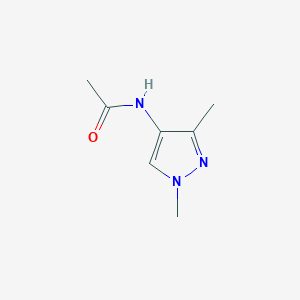

N-(1,3-dimethylpyrazol-4-yl)acetamide

説明

特性

分子式 |

C7H11N3O |

|---|---|

分子量 |

153.18 g/mol |

IUPAC名 |

N-(1,3-dimethylpyrazol-4-yl)acetamide |

InChI |

InChI=1S/C7H11N3O/c1-5-7(8-6(2)11)4-10(3)9-5/h4H,1-3H3,(H,8,11) |

InChIキー |

UHYKUTRNLASKGT-UHFFFAOYSA-N |

正規SMILES |

CC1=NN(C=C1NC(=O)C)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(1,3-dimethylpyrazol-4-yl)acetamide can be contextualized by comparing it to structurally related acetamide derivatives. Below is a detailed analysis:

Structural Analogues

Key Structural and Functional Differences

Pyrazole vs. Thiazole/Benzothiazole Cores :

- Pyrazole derivatives (e.g., the target compound) exhibit π-π stacking and hydrogen-bonding interactions due to their aromatic nitrogen atoms. In contrast, thiazole-based analogues (e.g., compound 6a) introduce sulfur atoms, which may enhance electron-withdrawing effects and alter binding to enzymes like COX/LOX .

- Benzothiazole derivatives (e.g., compounds) with trifluoromethyl (-CF3) groups show increased metabolic stability and lipophilicity compared to the target compound’s methyl groups .

- Oxo groups (e.g., in derivatives) introduce polarity and hydrogen-bonding capacity, which may enhance binding to polar enzyme active sites but reduce membrane permeability relative to the target compound .

- However, thiazole derivatives (e.g., 6a) demonstrate stronger COX/LOX inhibition due to their ability to mimic arachidonic acid binding . Compound 6a (thiazole derivative) shows dual COX-1/COX-2 inhibition (IC50 ~9–11 mM), whereas the target compound’s activity in this domain remains unexplored .

Physicochemical Properties

| Property | N-(1,3-Dimethylpyrazol-4-yl)acetamide | N-(1,5-Dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide | N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide |

|---|---|---|---|

| Molecular Weight | ~195.2 g/mol | ~309.3 g/mol | ~274.3 g/mol |

| LogP (Predicted) | ~1.2 | ~2.5 | ~3.8 |

| Hydrogen Bond Donors | 1 (amide NH) | 1 (amide NH) | 1 (amide NH) |

| Key Functional Groups | Methyl, acetamide | Oxo, phenyl, acetamide | CF3, benzothiazole, acetamide |

- The target compound’s lower molecular weight and LogP suggest better aqueous solubility than bulkier analogues (e.g., derivatives) but reduced metabolic stability compared to CF3-containing benzothiazoles .

Q & A

Q. What are the standard synthesis protocols for N-(1,3-dimethylpyrazol-4-yl)acetamide, and how can purity be optimized?

N-(1,3-dimethylpyrazol-4-yl)acetamide is synthesized via nucleophilic substitution between 1,3-dimethylpyrazole and chloroacetyl chloride in the presence of a base (e.g., triethylamine). The reaction typically proceeds in dichloromethane at 0–5°C to minimize side reactions. Post-synthesis, purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to achieve >95% purity . Key quality checks include NMR (to confirm substitution patterns) and HPLC (to detect residual solvents or unreacted intermediates).

Q. How does N-(1,3-dimethylpyrazol-4-yl)acetamide interact with biomolecules in enzymatic assays?

The compound’s acetamide and pyrazole moieties enable hydrogen bonding (N–H···O, C–H···O) and π-π stacking with enzymes or receptors. For example, it may inhibit enzymes like cytochrome P450 isoforms by binding to active sites via competitive or non-competitive mechanisms. Experimental validation requires kinetic assays (e.g., Michaelis-Menten plots) and docking studies using software like AutoDock Vina to map interaction sites .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

- X-ray crystallography : Resolves 3D structure and confirms hydrogen-bonded dimerization patterns (e.g., R22(10) motifs) .

- FTIR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹).

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition typically occurs above 200°C) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding interactions?

Discrepancies in hydrogen-bonding patterns (e.g., dimer vs. chain formations) arise from solvent polarity or crystallization conditions. Using SHELXL for refinement, researchers can model disorder or anisotropic displacement parameters. For example, in high-resolution data (d-spacing < 1.0 Å), intermolecular N–H···O interactions are resolved at 2.8–3.2 Å distances, while C–H···O bonds appear weaker (3.3–3.5 Å). R-factor convergence (<5%) and electron density maps validate these interactions .

Q. What strategies address inconsistent bioactivity data in enzyme inhibition studies?

Variability in IC50 values may stem from assay conditions (pH, ionic strength) or compound aggregation. Mitigation strategies include:

Q. How do substituent modifications on the pyrazole ring alter reactivity and bioactivity?

Comparative studies with analogs (e.g., 1,5-dimethyl vs. 1,3,5-trimethyl pyrazole derivatives) reveal:

- Electron-withdrawing groups (Cl, NO₂) : Increase electrophilicity at the acetamide carbonyl, enhancing nucleophilic substitution rates (e.g., with thiols or amines).

- Methyl groups : Improve lipid solubility (logP increases by ~0.5 units per methyl), affecting membrane permeability in cellular assays.

- Crystallographic differences : Bulkier substituents disrupt packing efficiency, reducing melting points by 20–30°C .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction (SwissADME) : Estimates bioavailability (TPSA < 90 Ų ideal), CYP inhibition, and half-life.

- Molecular dynamics (GROMACS) : Simulates binding stability to targets (e.g., RMSD < 2.0 Å over 100 ns trajectories indicates stable complexes).

- DFT calculations (Gaussian) : Optimize ground-state geometry and predict redox potentials for metabolic stability .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for N-(1,3-Dimethylpyrazol-4-yl)Acetamide Derivatives

Q. Table 2: Reaction Optimization for Substitution Reactions

| Condition | Yield Improvement | Notes | Reference |

|---|---|---|---|

| Base (Et3N vs. K2CO3) | 75% → 92% | Et3N reduces side-product formation | |

| Solvent (DCM vs. THF) | 68% → 84% | DCM enhances nucleophilicity of pyrazole | |

| Temperature (0°C vs. RT) | 50% → 80% | Lower temps minimize hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。